Benzaldehyde, 4-(butylamino)-
Overview
Description
Benzaldehyde, 4-(butylamino)- is an organic compound with the molecular formula C11H15NO It is a derivative of benzaldehyde where the hydrogen atom at the para position is replaced by a butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(butylamino)- typically involves the reaction of benzaldehyde with butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Reaction of Benzaldehyde with Butylamine: Benzaldehyde reacts with butylamine in the presence of a suitable catalyst to form Benzaldehyde, 4-(butylamino)-. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 4-(butylamino)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-(butylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The butylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or other amines.
Major Products Formed
Oxidation: Formation of 4-(butylamino)benzoic acid.
Reduction: Formation of 4-(butylamino)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 4-(butylamino)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(butylamino)- involves its interaction with specific molecular targets. The compound can form Schiff bases with amino groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, known for its use in flavorings and fragrances.
4-(Methoxy)benzaldehyde: A derivative with a methoxy group at the para position, used in organic synthesis.
4-(Dimethylamino)benzaldehyde: Another derivative with a dimethylamino group, used as a reagent in chemical analysis.
Uniqueness
Benzaldehyde, 4-(butylamino)- is unique due to the presence of the butylamino group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(butylamino)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-3-8-12-11-6-4-10(9-13)5-7-11/h4-7,9,12H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZMSBIJDNXMOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70525654 | |
Record name | 4-(Butylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70525654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89074-18-0 | |
Record name | 4-(Butylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70525654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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